Product packaging for Bis(H-Orn(Boc))-rhodamine 110(Cat. No.:)

Bis(H-Orn(Boc))-rhodamine 110

Cat. No.: B1165845
M. Wt: 758.86
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(H-Orn(Boc))-Rhodamine 110 is a high-performance fluorogenic compound designed for sensitive protease detection and activity assays in biochemical and cellular research. This non-fluorescent bisamide substrate operates on a mechanism where enzymatic cleavage sequentially converts it first to a fluorescent monoamide and finally to Rhodamine 110, resulting in a significant increase in fluorescence intensity that can be continuously monitored . The Rhodamine 110 product features excitation and emission maxima of approximately 498 nm and 521 nm, respectively, offering spectral properties compatible with standard fluorescein filter sets . A key advantage of the Rhodamine 110 fluorophore is that its fluorescence intensity remains stable across a broad pH range (pH 3–9), unlike fluorescein, ensuring reliable performance in various experimental conditions . This cell-permeant substrate is supplied as a solid and should be stored frozen, making it suitable for assaying proteases both in solution and inside living cells . Researchers can utilize this probe with fluorometers, fluorescence microplate readers, and for intracellular protease assays analyzed by flow cytometry or fluorescence microscopy. This product is For Research Use Only. It is not intended for any human or animal diagnostic, therapeutic, or other clinical use.

Properties

Molecular Formula

C40H50N6O9

Molecular Weight

758.86

Synonyms

Bis(H-Orn(Boc))-rhodamine

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Bis H Orn Boc Rhodamine 110 and Analogues

Strategies for Rhodamine 110 Fluorophore Derivatization with Peptidic Moieties

The derivatization of the rhodamine 110 fluorophore is primarily centered on the modification of its two reactive primary amino groups located on the xanthene core. nih.gov These amino groups serve as convenient handles for the attachment of peptidic moieties, which can be tailored to be specific substrates for enzymes of interest. The covalent attachment of these peptides transforms the non-fluorescent or weakly fluorescent rhodamine 110 derivative into a highly fluorescent product upon enzymatic cleavage of the amide bonds. ubpbio.com

Several chemical strategies are employed for the conjugation of peptides to rhodamine 110:

Acyl Chloride Method: This approach involves the reaction of the amino groups of rhodamine 110 with the acyl chloride derivative of a peptide or amino acid. This method is effective but can be harsh and may not be suitable for sensitive peptide sequences.

Carbodiimide Coupling: A more common and milder approach utilizes a coupling agent, such as a carbodiimide, to facilitate the formation of an amide bond between the carboxylic acid of a peptide and the amino groups of rhodamine 110. nih.gov This method is widely used in peptide synthesis and is compatible with a broader range of functional groups.

The choice of derivatization strategy can be influenced by the nature of the peptidic moiety and the desired final properties of the probe. The reaction conditions, including solvent, temperature, and stoichiometry, are carefully controlled to achieve the desired degree of substitution (mono- or bis-derivatization). nih.gov

Solid-Phase Peptide Synthesis (SPPS) Approaches for Bis-Substituted Rhodamine Probes

Solid-phase peptide synthesis (SPPS) has emerged as a powerful and efficient methodology for the construction of bis-substituted rhodamine probes. rsc.orgnih.gov This technique allows for the stepwise assembly of peptide chains on a solid support, followed by the conjugation of the completed peptide to the rhodamine 110 core.

A general workflow for the SPPS of bis-substituted rhodamine probes involves:

Peptide Synthesis: The desired peptide sequence is synthesized on a suitable resin using standard Fmoc or Boc protection strategies. nih.gov

Cleavage from Resin: The synthesized peptide is cleaved from the solid support, while the side-chain protecting groups are kept intact.

Conjugation to Rhodamine 110: The C-terminal carboxylic acid of the cleaved peptide is then coupled to both amino groups of rhodamine 110 in solution, typically using a carbodiimide-based coupling strategy.

Deprotection and Purification: Finally, the side-chain protecting groups on the peptide and any protecting groups on the fluorophore are removed, and the final probe is purified to homogeneity.

The use of SPPS offers several advantages, including the ability to synthesize complex peptide sequences with high purity and the simplification of purification procedures by anchoring the growing peptide chain to a solid support. nih.gov

Asymmetric vs. Symmetric Derivatization: Impact on Probe Design and Application

The derivatization of rhodamine 110 with peptidic moieties can be either symmetric or asymmetric, a distinction that has significant implications for the design and application of the resulting probes. nih.goviris-biotech.de

Symmetric Derivatization: In symmetrically derivatized probes, identical peptide sequences are attached to both amino groups of the rhodamine 110 core. iris-biotech.de This results in a two-step enzymatic cleavage process. The first cleavage event yields a mono-substituted, highly fluorescent intermediate, and the second cleavage releases the free, also fluorescent, rhodamine 110. biosyntan.com While this leads to a significant initial signal amplification, the two-step cleavage can complicate the determination of enzyme kinetics. iris-biotech.de

Asymmetric Derivatization: Asymmetric probes feature a cleavable peptide sequence on one amino group and a non-cleavable blocking group on the other. iris-biotech.de This design ensures that only a single enzymatic cleavage event can occur, leading to a more straightforward, one-step reaction mechanism. biosyntan.com The resulting simpler kinetics make asymmetric probes preferable for detailed enzymatic studies and high-throughput screening applications. iris-biotech.de

The choice between symmetric and asymmetric design depends on the specific application. For qualitative detection of enzyme activity, the high signal amplification of symmetric probes may be advantageous. For quantitative kinetic analysis, the well-defined reaction mechanism of asymmetric probes is generally preferred.

Derivatization TypeCharacteristicsImpact on Application
Symmetric Identical peptidic moieties on both amino groups.Two-step enzymatic cleavage, complicates kinetic analysis. iris-biotech.de
Asymmetric One cleavable peptidic moiety and one blocking group.Single-step enzymatic cleavage, simplifies kinetic analysis. iris-biotech.de

Incorporation and Role of the N-Boc-Ornithine (Orn(Boc)) Residues in Probe Architecture

The specific inclusion of N-Boc-Ornithine (Orn(Boc)) residues in the architecture of Bis(H-Orn(Boc))-rhodamine 110 is a deliberate design choice that imparts particular properties to the probe. The tert-butyloxycarbonyl (Boc) protecting group on the side-chain amino group of ornithine serves several critical functions:

Prevention of Side Reactions: The Boc group effectively masks the reactive side-chain amine of ornithine, preventing it from participating in unwanted side reactions during the coupling of the amino acid to the rhodamine 110 core. This ensures that the amide bond formation occurs exclusively at the alpha-amino group, leading to a well-defined product.

Solubility Modulation: The bulky and lipophilic nature of the Boc group can influence the solubility of the probe and its synthetic intermediates. This can be advantageous in certain solvent systems used during synthesis and purification.

Controlled Deprotection: The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). This allows for selective deprotection at a desired stage of the synthesis, for instance, to expose the side-chain amine for further modification or to yield the final deprotected probe.

The ornithine residue itself provides a spacer between the rhodamine core and the Boc group, and its side chain can be a site for further functionalization if the Boc group is removed. The presence of the free alpha-amino group (H-Orn) after coupling to the rhodamine core is also a key feature of the final named compound.

Methodologies for Purity Assessment of Synthetic Intermediates and Final Probe Constructs

Ensuring the purity of synthetic intermediates and the final probe is crucial for reliable and reproducible experimental results. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification and purity assessment of fluorescent probes. biosyntan.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used to separate the desired product from starting materials, reagents, and byproducts. The purity is determined by integrating the peak area of the product in the chromatogram.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compounds, confirming their identity. nih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently used. MALDI-MS is often cited in the analytical data for commercially available rhodamine 110 substrates. biosyntan.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the final probe and its intermediates. nih.gov NMR provides detailed information about the chemical environment of each atom in the molecule, confirming the successful conjugation and the integrity of the molecular structure.

These analytical methods, often used in conjunction, provide a comprehensive assessment of the purity and structural identity of the synthesized rhodamine 110-based probes.

Analytical MethodInformation Provided
HPLC Purity and separation of components. biosyntan.com
Mass Spectrometry (MS) Molecular weight and identity confirmation. nih.govbiosyntan.com
NMR Spectroscopy Detailed structural information. nih.gov

Molecular Mechanism of Fluorophore Activation and Biosensing Principles of Bis H Orn Boc Rhodamine 110

Enzymatic Cleavage Mechanism of the Bis(H-Orn(Boc)) Moiety

Bis(H-Orn(Boc))-rhodamine 110 is a symmetric, or bis-amide, derivative of rhodamine 110. In this configuration, both of the fluorophore's primary amino groups are linked via amide bonds to a protected ornithine residue (H-Orn(Boc)). The activation of fluorescence by enzymatic action is not a single event but a sequential, two-step process. thermofisher.comabpbio.com

First Cleavage: A protease first cleaves one of the amide bonds linking an ornithine moiety to the rhodamine 110 core. This initial hydrolysis converts the non-fluorescent bis-amide substrate into a fluorescent mono-amide intermediate (H-Orn(Boc))-rhodamine 110. thermofisher.com This first step is responsible for a dramatic increase in fluorescence, which can be in the range of 3500-fold. iris-biotech.deiris-biotech.de

Second Cleavage: The same or another protease molecule then cleaves the second amide bond on the mono-amide intermediate. This releases the free rhodamine 110 fluorophore, which is even more fluorescent than the mono-amide intermediate. thermofisher.comabpbio.combiotium.com

This two-step reaction pathway is a critical characteristic of symmetric rhodamine 110 substrates. iris-biotech.de Because the mono-amide intermediate and the final rhodamine 110 product exhibit fluorescence at nearly identical wavelengths, their distinct quantum yields can complicate the straightforward analysis of enzyme kinetics. nih.govacs.org

Intramolecular Quenching and Dequenching Dynamics of the Rhodamine 110 Fluorophore

In its uncleaved, bis-amide form, the fluorescence of the rhodamine 110 core is efficiently suppressed through intramolecular quenching mechanisms. Enzymatic cleavage removes these quenching groups, liberating the fluorophore and restoring its high quantum yield. This "dequenching" process is the basis of the substrate's utility in bioassays. Several photophysical mechanisms contribute to this off-on switching.

Fluorescence Resonance Energy Transfer (FRET) describes the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule over a short distance, typically 1-10 nm. wikipedia.orgoxinst.com In the classical sense, FRET occurs between two distinct chromophores. nih.gov For a single-fluorophore substrate like this compound, where the quenching moieties (the ornithine groups) are not themselves fluorophores, classical FRET is not the operative quenching mechanism. While energy transfer principles are involved, the quenching is more accurately described by mechanisms such as Photoinduced Electron Transfer and spirocyclization.

Photoinduced Electron Transfer (PeT) is a primary mechanism for fluorescence quenching in many fluorogenic probes. researchgate.netnih.govbath.ac.uk In this process, a quencher with electron-donating capabilities, when in close proximity to an excited fluorophore, can transfer an electron to the fluorophore. nih.gov This event provides a rapid, non-radiative pathway for the excited fluorophore to return to its ground state, thus preventing the emission of a photon (fluorescence). nih.gov

In this compound, the amide-linked ornithine moieties can act as electron donors. Upon excitation of the rhodamine 110 core, an electron can be transferred from a nearby ornithine group to the fluorophore, quenching its fluorescence. Enzymatic cleavage of the amide bond severs this electronic communication, physically removing the PeT quencher and thereby restoring the fluorescence of the rhodamine 110 dye. nih.gov

Spirocyclization is a powerful and widely utilized mechanism for controlling the fluorescence of rhodamine dyes. researchgate.net Rhodamines can exist in a dynamic equilibrium between two forms: a fluorescent, open-ring zwitterion and a non-fluorescent, closed-ring spirocyclic structure (a spirolactone or spirolactam). biorxiv.orgnih.gov The formation of amide bonds at the amino groups of rhodamine 110, as in the case of this compound, strongly shifts the equilibrium toward the non-fluorescent spirocyclic form. nih.gov This closed-ring structure lacks the extended π-conjugation necessary for visible light absorption and fluorescence. nih.gov

When a protease cleaves the amide bonds, the electronic properties of the substituent on the nitrogen atom are fundamentally altered. This change destabilizes the closed spirocyclic form, causing the equilibrium to shift dramatically in favor of the open, highly conjugated, and intensely fluorescent zwitterionic form. biorxiv.org This structural transformation is a key contributor to the probe's large fluorescence turn-on response.

Specificity and Selectivity of Enzymatic Recognition for Ornithine-Containing Substrates

The utility of this compound as a biosensor depends on the selective recognition and cleavage of its ornithine-containing moieties by a target enzyme, typically a protease. Protease specificity is highly tuned and primarily dictated by the amino acid sequence flanking the scissile bond. siriusgenomics.compnas.org

While some enzymes, like ornithine decarboxylase or ornithine transcarbamoylase, have a high specificity for free ornithine, they catalyze different reactions (decarboxylation and transcarbamoylation, respectively) and would not cleave the amide bond in this substrate. nih.govnih.govfrontiersin.org The cleavage of this substrate relies on proteases. For example, caspases recognize specific tetrapeptide sequences, such as the DEVD motif for caspase-3, and show almost no activity on other sequences. nih.gov Similarly, trypsin preferentially cleaves after positively charged residues like arginine and lysine (B10760008). siriusgenomics.com

The selectivity for an "ornithine-containing substrate" is therefore determined by the active site preference of the specific protease being assayed. Ornithine, being structurally similar to lysine but with a shorter side chain, might be recognized by proteases that accommodate basic residues. nih.gov However, the presence of the Boc protecting group on the side-chain amine and the lack of a larger peptide context mean that the substrate's primary utility is for assaying peptidases that may have less stringent sequence requirements or a specific affinity for N-terminal ornithine amides. The substrate's cleavage is a direct measure of the enzyme's ability to recognize ornithine at the P1 position.

Kinetic Parameters of Enzymatic Substrate Turnover and Fluorophore Release

The determination of precise kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), for symmetric bis-amide rhodamine 110 substrates is inherently complex. nih.govacs.org The two-step cleavage mechanism, involving a fluorescent intermediate, means that the measured fluorescence increase is a composite of two separate reactions. acs.org Consequently, kinetic values derived directly from fluorescence assays of bis-amide substrates are often considered apparent values (Kₘᵃᵖᵖ and kcatᵃᵖᵖ). acs.orgacs.org

For accurate kinetic analysis, monosubstituted (asymmetric) rhodamine 110 substrates are preferred as they undergo a single cleavage event. iris-biotech.deacs.org Alternatively, kinetic assays with bis-amide substrates can be simplified by ensuring that less than 15% of the total substrate is hydrolyzed. thermofisher.com Under these initial velocity conditions, the observed fluorescence change is almost exclusively due to the formation of the mono-amide product, allowing for a more straightforward interpretation. thermofisher.com

EnzymeSubstrateKₘ (μM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
α-Chymotrypsin(Suc-AAPF)₂-Rh11015 (apparent)0.009 (apparent)600
Dipeptidyl Peptidasebis-(Ala-Pro)₂-Rhod11027Not ReportedNot Reported
Caspase-3(Z-DEVD)₂-R11011.6Not ReportedNot Reported

Data presented are for analogous bis-amide rhodamine 110 substrates and serve as illustrative examples. Kinetic values are sourced from various studies on protease activity. acs.orgresearchgate.net

Applications of Bis H Orn Boc Rhodamine 110 in Biochemical and Cellular Research Paradigms

Development and Optimization of Enzyme Activity Assays

The unique properties of rhodamine 110-based substrates, such as Bis(H-Orn(Boc))-rhodamine 110, make them highly suitable for the development of robust and sensitive enzyme activity assays. A key advantage is their red-shifted excitation and emission spectra compared to traditional coumarin-based substrates, which minimizes interference from the autofluorescence of cellular components and colored compounds often found in chemical libraries. nih.gov The fluorescence of the rhodamine 110 product is also less pH-sensitive than that of many other fluorophores, providing greater assay stability over a range of experimental conditions. thermofisher.com

Protease and Peptidase Activity Monitoring

This compound is designed as a substrate for proteases and peptidases that recognize and cleave the amide bond linked to the ornithine residue. The enzymatic cleavage occurs in a two-step process. The initial cleavage of one of the H-Orn(Boc) groups results in a mono-amide intermediate, which is fluorescent. Subsequent cleavage of the second H-Orn(Boc) group releases the fully de-quenched rhodamine 110, which exhibits even stronger fluorescence. thermofisher.comnih.gov This stepwise increase in fluorescence allows for the sensitive detection of enzymatic activity. For kinetic studies, it is often the initial rate of fluorescence increase, corresponding to the formation of the mono-amide, that is measured, as this simplifies the kinetic analysis. nih.gov

The sensitivity of rhodamine 110-based assays can be significantly higher than that of analogous coumarin-based assays, in some cases by as much as 50- to 300-fold. thermofisher.com This enhanced sensitivity is attributed to both the higher fluorescence quantum yield of rhodamine 110 and potentially a better fit of the substrate to the enzyme's active site. thermofisher.com

Table 1: Representative Kinetic Parameters for a Generic Rhodamine 110-Based Bis-Amide Substrate with a Target Protease

ParameterValueDescription
Km (Michaelis Constant)1 - 20 µMSubstrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for the substrate.
kcat (Turnover Number)0.1 - 10 s-1The number of substrate molecules converted to product per enzyme molecule per second.
kcat/Km (Catalytic Efficiency)1 x 104 - 5 x 105 M-1s-1A measure of how efficiently an enzyme converts a substrate to product.

Note: The values in this table are illustrative for a generic rhodamine 110-based bis-amide substrate and are not specific to this compound due to the lack of available data for this specific compound in the searched literature.

Deubiquitinase Enzyme Assays

While this compound is primarily designed for proteases, the underlying rhodamine 110 platform is highly adaptable. A prominent application of a similar rhodamine 110-based substrate is in the study of deubiquitinating enzymes (DUBs). In these assays, ubiquitin is conjugated to rhodamine 110, creating a fluorogenic substrate. Cleavage of the isopeptide bond between ubiquitin and rhodamine 110 by a DUB results in a significant increase in fluorescence. This methodology has been successfully employed to identify and characterize inhibitors of various DUBs.

High-Throughput Screening (HTS) Methodologies in Enzyme Inhibitor Discovery Research

The robust and sensitive nature of assays utilizing rhodamine 110-based substrates makes them highly amenable to high-throughput screening (HTS) for the discovery of enzyme inhibitors. The "turn-on" fluorescence signal allows for a simple mix-and-read format, which is ideal for automated screening of large compound libraries. The red-shifted fluorescence of rhodamine 110 is particularly advantageous in HTS as it reduces the likelihood of false positives arising from the intrinsic fluorescence or color of test compounds. nih.gov

HTS assays using rhodamine-based substrates have been successfully developed for a variety of enzyme classes, including proteases, peptidases, and deubiquitinases. nih.gov These assays enable the rapid identification of hit compounds that can then be further validated and optimized to develop potent and selective inhibitors.

Table 2: Example of a High-Throughput Screening Campaign for Protease Inhibitors using a Rhodamine 110-Based Substrate

ParameterDetails
Assay Principle Measurement of the increase in fluorescence upon enzymatic cleavage of a bis-amide rhodamine 110 substrate.
Instrumentation Fluorescence plate reader with appropriate excitation and emission filters for rhodamine 110 (e.g., Ex/Em ~498/521 nm). thermofisher.com
Library Screened A diverse collection of small molecules or natural product extracts.
Hit Criteria A statistically significant reduction in the rate of fluorescence increase in the presence of a test compound compared to a control.
Follow-up Assays Dose-response curves to determine IC50 values, and secondary assays to confirm the mechanism of inhibition and assess selectivity.

Quantitative Analysis of Cellular Enzyme Kinetics in Live Cell Systems

A significant advantage of rhodamine 110-based probes is their utility in live-cell assays. The Boc (tert-butyloxycarbonyl) protecting groups on the ornithine residues of this compound can enhance its cell permeability, allowing it to cross the cell membrane and reach intracellular enzymes. Once inside the cell, the probe can be cleaved by its target enzymes, leading to an increase in intracellular fluorescence that can be quantified over time.

By measuring the rate of fluorescence increase within living cells, it is possible to obtain quantitative data on the activity of specific enzymes in their native cellular environment. This approach provides a more biologically relevant understanding of enzyme function compared to in vitro assays using purified enzymes.

Fluorescence Microscopy and Imaging Techniques for Intracellular Processes

The fluorescent product, rhodamine 110, generated from the enzymatic cleavage of substrates like this compound, is well-suited for fluorescence microscopy and other imaging techniques. This allows for the visualization of enzyme activity with subcellular resolution. By observing where the fluorescence accumulates within a cell, researchers can gain insights into the localization of active enzymes.

Real-time Monitoring of Enzyme Activity in Living Cells

The ability to monitor the enzymatic cleavage of this compound in real-time within living cells opens up possibilities for studying the dynamics of intracellular processes. For example, researchers can investigate how enzyme activity changes in response to various stimuli, such as drug treatment or environmental stress. This dynamic information is crucial for understanding the complex regulatory networks that govern cellular function. Modified versions of rhodamine 110 substrates have been designed to enhance cell penetration and retention, further improving their utility in real-time live-cell imaging. nih.gov

Subcellular Localization Studies of Enzymatic Activity

No research data is available on the use of this compound to study the subcellular localization of enzymatic activity. General methodologies exist for using fluorogenic substrates to visualize where specific enzymes are active within a cell. frontiersin.orgfrontiersin.orgnih.gov This typically involves the substrate diffusing into the cell and being cleaved by its target enzyme, leading to localized fluorescence. However, no studies have been published that apply this principle using this compound.

Super-Resolution Imaging Applications (e.g., SMLM)

There is no information available regarding the application of this compound in super-resolution imaging techniques such as Single-Molecule Localization Microscopy (SMLM). While rhodamine derivatives, in general, are utilized in super-resolution microscopy due to their favorable photophysical properties, the specific use of this compound for imaging enzymatic activity at the nanoscale has not been reported.

Flow Cytometry Applications for Cell Population Analysis and Enzyme Activity Profiling

No published studies have utilized this compound for flow cytometry applications. Flow cytometry is a powerful technique for analyzing cell populations and can be adapted to measure intracellular enzyme activity using fluorogenic substrates. nih.govplos.org This allows for the profiling of enzyme activity within different cell populations in a heterogeneous sample. Despite the suitability of rhodamine 110-based substrates for this purpose, there is no specific data on the use of this compound in such assays.

Advanced Methodological Considerations and Experimental Design for Bis H Orn Boc Rhodamine 110

Optimization of Probe Concentration and Reaction Buffer Conditions for In Vitro Assays

Effective use of Bis(H-Orn(Boc))-rhodamine 110 in in vitro protease assays hinges on the careful optimization of both the probe concentration and the composition of the reaction buffer.

Probe Concentration: The optimal concentration of the substrate is a critical parameter that balances signal intensity with potential artifacts.

Substrate Titration: A typical starting point is to perform a substrate titration experiment. This involves measuring the reaction rate at various substrate concentrations while keeping the enzyme concentration constant. The ideal concentration is generally at or below the Michaelis constant (Km), where the reaction rate is sensitive to enzyme activity. For highly sensitive substrates like rhodamine 110 derivatives, concentrations in the nanomolar to low micromolar range are often used. researchgate.net

Inner Filter Effect: At high concentrations, fluorescent probes can suffer from the inner filter effect, where the substrate itself absorbs the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.

Substrate Inhibition: Some enzymes exhibit substrate inhibition at high concentrations, where the reaction rate paradoxically decreases. Titration helps identify a concentration that avoids this phenomenon. To ensure accurate kinetics, it is often recommended to maintain conditions where less than 15% of the substrate is hydrolyzed during the measurement period. thermofisher.com

Reaction Buffer Conditions: The buffer's pH, ionic strength, and composition can profoundly impact enzyme activity and probe stability.

pH Optimization: Protease activity is highly pH-dependent. The optimal pH should be determined by testing a series of buffers with overlapping pH ranges (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.5, Tris for pH 7.5-9). researchgate.netresearchgate.net The fluorescence of the rhodamine 110 cleavage products is stable over a wide pH range (3-9), minimizing the influence of pH on the signal itself. thermofisher.com

Ionic Strength: The salt concentration of the buffer can affect enzyme conformation and activity. It is advisable to maintain a constant ionic strength across different buffers when optimizing pH, for instance, by adding a neutral salt like NaCl. researchgate.net

Additives: Other components may be necessary for optimal activity, such as reducing agents (e.g., DTT) for cysteine proteases or divalent cations (e.g., CaCl₂) for certain serine proteases. nih.gov Conversely, components like detergents, used to lyse cells, should be tested for their potential to interfere with the assay. thermofisher.com

ParameterFactor to OptimizeTypical RangeConsiderations
Probe ConcentrationSubstrate Titration10 nM - 50 µMAim for concentration ≤ Km; keep total substrate consumption <15%. thermofisher.com
SolventDMSO or DMFFinal concentration typically <5%. nih.gov
Buffer ConditionspH4.0 - 9.0Use overlapping buffers (Acetate, Phosphate, Tris) to find enzyme optimum. researchgate.net
Ionic Strength50 - 150 mM NaClKeep constant during pH optimization. researchgate.net
AdditivesVariableInclude necessary cofactors (e.g., DTT for cysteine proteases). nih.gov

Strategies for Minimizing Background Fluorescence and Assay Interference in Complex Biological Samples

When working with complex biological samples such as cell lysates or tissue homogenates, endogenous fluorescence (autofluorescence) and other interfering substances can obscure the signal from the probe.

Managing Autofluorescence: Cellular components like NADH, flavins, and collagen contribute to autofluorescence, primarily in the blue-green spectral region. bmglabtech.com Since rhodamine 110 has a longer excitation wavelength (approx. 498 nm) and emits in the green-yellow region (approx. 521 nm), it is less susceptible to the most intense autofluorescence. iris-biotech.dethermofisher.com However, strategies can further improve the signal-to-noise ratio:

Sample Preparation: Perfusing tissues with PBS before fixation can remove red blood cells, a source of heme-related autofluorescence. ptglab.com For cell-based assays, using specialized low-autofluorescence media and avoiding supplements like phenol red and high concentrations of fetal bovine serum (FBS) is beneficial. fluorofinder.combmglabtech.com

Chemical Quenching: Treating fixed samples with reagents like sodium borohydride or commercial quenching agents can reduce aldehyde-induced autofluorescence, though their effectiveness can be variable. ptglab.com

Instrument Settings: Proper selection of filters and optimizing detector gain can help discriminate the specific signal from the broad-spectrum background.

Avoiding Assay Interference:

Compound Interference: In high-throughput screening, library compounds can interfere by being fluorescent themselves or by quenching the signal. nih.gov Running a parallel assay without the enzyme can identify fluorescent compounds, while a counterscreen with the final fluorescent product (rhodamine 110) can identify quenchers.

Probe Aggregation: Rhodamine dyes can be prone to aggregation, which can quench fluorescence and affect their interaction with the target enzyme. nih.gov Maintaining a low final concentration of organic solvents like DMSO and including non-ionic detergents such as Brij-35 or Tween-20 in the assay buffer can help maintain solubility. nih.gov

Source of InterferenceMitigation StrategyRationale
AutofluorescenceUse red-shifted dyesRhodamine 110's emission (approx. 521 nm) avoids the most intense cellular autofluorescence (<500 nm). thermofisher.combmglabtech.com
Optimize cell culture mediumAvoid phenol red and high serum levels which are autofluorescent. fluorofinder.combmglabtech.com
Chemical quenching (e.g., sodium borohydride)Reduces background from aldehyde fixatives used in imaging. ptglab.com
Compound InterferenceRun enzyme-less controlsIdentifies library compounds that are intrinsically fluorescent. nih.gov
Counterscreen with final product (Rh110)Identifies compounds that quench the fluorophore's signal.
Probe AggregationInclude non-ionic detergents (e.g., Tween-20)Improves solubility and prevents non-specific interactions. nih.govnih.gov

Integration with Multi-parametric Experimental Setups for Comprehensive Data Acquisition

The favorable spectral properties of rhodamine 110 make this compound suitable for integration into multi-parametric experiments, where protease activity is measured alongside other cellular events.

Multiplexed Fluorescence Imaging and Flow Cytometry: Multiplexing involves using multiple fluorophores to simultaneously visualize different targets. leica-microsystems.com The key is to select fluorophores with minimal spectral overlap. Rhodamine 110, with its excitation/emission profile fitting standard FITC filter sets, can be combined with probes in the blue (e.g., DAPI for nuclei) or red/far-red channels (e.g., APC or PE tandems for cell surface markers). iris-biotech.de This allows for correlating protease activity with specific cell populations, cell cycle stages, or the expression of other proteins.

High-Content Screening (HCS): In HCS, automated microscopy is used to gather quantitative data on multiple parameters from individual cells. A protease assay using this compound could be one channel in a multi-channel assay that also measures cell viability (e.g., with a live/dead stain), apoptosis (e.g., caspase activity), or organelle morphology. nih.gov

Ratiometric and FRET-based Sensing: While this compound is an intensity-based probe, its cleavage product, rhodamine 110, can serve as a reference dye in ratiometric measurements due to its temperature-independent fluorescence. researchgate.netresearchgate.net This principle can be applied in sophisticated setups to correct for variations in probe concentration or excitation intensity.

Experimental SetupIntegration PrincipleExample Application
Flow CytometrySpectral separationMeasuring protease activity (Green channel, Rh110) alongside cell surface marker expression (Red channel, APC-conjugated antibody).
High-Content ImagingMulti-channel acquisitionCorrelating intracellular protease activity (Green channel) with nuclear morphology (Blue channel, DAPI) and cell viability (Far-red channel). nih.gov
Ratiometric SensingUse of a reference dyeCombining a temperature-sensitive dye like Rhodamine B with the relatively stable Rhodamine 110 product to measure temperature changes alongside protease activity. researchgate.netresearchgate.net

Data Acquisition, Analysis, and Interpretation Methodologies for Quantitative Fluorescence Measurements

Acquiring accurate quantitative data requires proper instrument setup, calibration, and a nuanced approach to data analysis, especially given the two-step cleavage of symmetric rhodamine 110 substrates.

Data Acquisition:

Instrumentation: Measurements are typically performed on a fluorescence microplate reader, fluorometer, or fluorescence microscope equipped with filters appropriate for rhodamine 110 (Excitation: ~485-498 nm; Emission: ~520-535 nm). acs.orgharvard.edu

Calibration Curve: To convert relative fluorescence units (RFU) to the concentration of the product, a standard curve must be generated using known concentrations of free rhodamine 110 under the same buffer and instrument settings as the assay. harvard.edu This is crucial for calculating kinetic parameters.

Kinetic vs. Endpoint Reads: Kinetic assays, where fluorescence is measured repeatedly over time, are generally preferred over single endpoint measurements. They provide initial velocity data (V₀), which is more accurate for enzyme characterization and inhibitor screening, as it is less affected by factors like substrate depletion or enzyme instability. nih.gov

Data Analysis and Interpretation:

Two-Step Cleavage Kinetics: The enzymatic cleavage of this compound is a two-step process: Substrate → Monoamide → Rhodamine 110. The first cleavage results in a massive increase in fluorescence (up to ~3500-fold), while the second cleavage gives a smaller, additional increase. iris-biotech.defluorofinder.com This complicates the direct determination of classical Michaelis-Menten parameters (Km and kcat). acs.orgnih.gov

Initial Rate Assumption: For practical purposes, if the assay is monitored under conditions where substrate consumption is low (<15%), the measured increase in fluorescence is predominantly due to the formation of the monoamide product. thermofisher.com Under this assumption, the initial linear portion of the reaction progress curve can be used to determine the initial velocity, which is acceptable for many applications like inhibitor screening.

Advanced Kinetic Models: For a precise determination of kinetic constants, more complex models that account for the two-step reaction and the different fluorescence properties of the monoamide and fully cleaved rhodamine 110 are required. nih.gov However, this is often circumvented by using asymmetric rhodamine 110 substrates for detailed kinetic studies. iris-biotech.de The data from symmetric substrates often yield "apparent" Km and kcat values. nih.gov

Comparative Analysis and Future Trajectories of Fluorescent Peptidic Substrates

Comparison with Other Rhodamine-Based Enzyme Substrates and Fluorophores (e.g., AMC, Fluorescein)

Rhodamine 110 and its derivatives offer several advantages over other common fluorophores like 7-amino-4-methylcoumarin (AMC) and fluorescein for the design of enzyme substrates. Rhodamine dyes, in general, exhibit higher sensitivity than analogous coumarin derivatives, with some reports suggesting a 300-fold increase. iris-biotech.de Specifically, bisamide derivatives of rhodamine 110 have been shown to be 50- to 300-fold more sensitive than corresponding AMC-based substrates for certain serine proteases. thermofisher.combiotium.com

One of the key advantages of rhodamine 110 is its spectral properties. With excitation and emission maxima around 498 nm and 521 nm, respectively, its fluorescence is in the visible range, which helps to reduce interference from colored components in biological assays that can be problematic for UV-excitable fluorophores like AMC (excitation ~380 nm, emission ~460 nm). iris-biotech.dethermofisher.com This also makes rhodamine 110-based assays compatible with common instrumentation such as flow cytometers that utilize argon-ion lasers. thermofisher.com

Furthermore, the fluorescence of rhodamine 110 and its cleavage products is largely independent of pH in the physiological range (pH 3-9), a significant advantage over fluorescein, whose fluorescence is pH-sensitive. thermofisher.comthermofisher.com While rhodamine 110's spectral properties are similar to fluorescein, it is generally more photostable. aatbio.comresearchgate.net

FluorophoreTypical Excitation Wavelength (nm)Typical Emission Wavelength (nm)Relative SensitivitypH DependencePhotostability
Rhodamine 110~498~521HighLow (in physiological range)Good
AMC~380~460ModerateLowModerate
Fluorescein~494~521HighHighModerate

Advantages and Limitations of Bis(H-Orn(Boc))-rhodamine 110 Relative to Alternative Probe Designs

This compound is a symmetric, or bis-amide, rhodamine 110 substrate. This design offers distinct advantages and limitations.

Advantages:

High Signal-to-Noise Ratio: The bis-amide structure effectively quenches the fluorescence of the rhodamine 110 core. Enzymatic cleavage of the first ornithine residue results in a mono-amide intermediate that is fluorescent, and subsequent cleavage of the second ornithine yields the highly fluorescent rhodamine 110. This two-step process can lead to a significant increase in fluorescence, by a factor of approximately 3500 upon the first cleavage, providing a high signal-to-noise ratio. iris-biotech.de

Enhanced Sensitivity: The increased sensitivity of rhodamine 110-based assays can be attributed to both the high fluorescence of the enzymatic products and the potentially enhanced reactivity of the cleavage site. thermofisher.com

Boc Protection: The tert-Butyloxycarbonyl (Boc) protecting group on the side chain of ornithine serves to mask the primary amine, preventing unwanted side reactions during synthesis and purification. This allows for precise control over the peptide sequence and ensures the substrate's integrity until it interacts with the target enzyme. In the context of a specific enzyme assay, the Boc group can also influence substrate recognition and binding affinity.

Limitations:

Potential for Incomplete Cleavage: Depending on the enzyme and reaction conditions, the second cleavage step may be significantly slower than the first, leading to an accumulation of the mono-amide intermediate and an underestimation of the true enzymatic activity.

To address the kinetic complexity of symmetric substrates, asymmetric rhodamine 110 substrates have been developed. In these designs, one of the amino groups of rhodamine 110 is blocked with a non-cleavable group, ensuring a single cleavage event and simpler reaction kinetics. iris-biotech.debiosyntan.com

Strategies for Enhancing Probe Brightness, Photostability, and Cellular Uptake

Several strategies can be employed to improve the performance of rhodamine 110-based probes like this compound.

Enhancing Brightness and Photostability:

Chemical Modifications: Structural modifications to the rhodamine core can enhance its photophysical properties. For instance, incorporating azetidine rings into the rhodamine structure has been shown to improve brightness. nih.gov Direct fluorination of the xanthene system is another strategy to increase photostability. nih.gov

Protective Agents: The addition of antifading agents can significantly retard photobleaching. These agents fall into two main categories: antioxidants (e.g., n-propyl gallate, ascorbic acid) and triplet state quenchers (e.g., mercaptoethylamine, cyclo-octatetraene). acs.org These compounds help to reduce the generation of reactive oxygen species and minimize the time the fluorophore spends in the reactive triplet state.

Intramolecular Stabilizers: Attaching photostabilizing groups, such as 4-nitrobenzyl moieties, directly to the fluorophore scaffold can create "self-healing" dyes with enhanced photostability. rsc.org

Enhancing Cellular Uptake:

Molecular Engineering: The cellular uptake and retention of rhodamine dyes can be tuned through molecular engineering. For example, the introduction of polar aminoethyl groups can reduce cellular uptake, a change that can be reversed by amino acetylation. researchgate.net

Cell-Penetrating Peptides (CPPs): Conjugating the probe to a CPP, a short peptide sequence that can traverse the cell membrane, is a well-established method to improve the intracellular delivery of various cargo molecules, including fluorescent probes.

Development of Next-Generation Activatable Probes Based on Similar Design Principles

The design principles of this compound, namely the use of a quenched fluorophore that is activated by enzymatic cleavage, form the basis for the development of more sophisticated, next-generation probes.

Asymmetric Substrates: As previously mentioned, a significant advancement has been the development of asymmetric rhodamine 110 substrates. iris-biotech.debiosyntan.com By blocking one of the reactive sites on the rhodamine core, these probes undergo a single enzymatic cleavage, leading to a direct and kinetically simpler fluorescence turn-on. This design allows for more accurate determination of enzyme kinetics.

Quenched Fluorescent Activity-Based Probes (qABPs): These probes represent a more advanced design. They typically consist of a fluorophore, a quencher, and a reactive group that covalently binds to the active site of the target enzyme. rsc.org The probe is initially non-fluorescent due to the quencher. Upon enzymatic recognition and covalent modification, the quencher is released, resulting in a fluorescent signal that is localized to the active enzyme. This design offers high specificity and allows for the direct labeling and visualization of active enzymes.

Bioorthogonally Activated Probes: A newer class of probes utilizes bioorthogonal chemistry for activation. rsc.org These probes are designed to be non-fluorescent until they react with a specific, biologically inert chemical handle that has been introduced into the system. This approach allows for highly specific and controlled activation of fluorescence in time and space. Bifunctional rhodamine fluorophores are being employed in the development of such probes. rsc.org

Future Research Directions and Conceptual Advances with Bis H Orn Boc Rhodamine 110

Exploration of Novel Enzymatic Targets and Biological Pathways for Probe Application

The presence of ornithine moieties in Bis(H-Orn(Boc))-rhodamine 110 suggests a logical starting point for designing probes to investigate enzymes involved in ornithine and polyamine metabolism. A primary target of interest is ornithine decarboxylase (ODC) , the rate-limiting enzyme in polyamine biosynthesis. tandfonline.comfrontiersin.org Elevated ODC activity is a well-established hallmark of proliferating cells and is implicated in various cancers. tandfonline.comapplied-genomics.com The development of fluorescent probes derived from this compound could enable the visualization and quantification of ODC activity in living cells and tissues, offering a powerful tool for cancer diagnostics and for screening potential ODC inhibitors. tandfonline.comnih.gov

Beyond ODC, other enzymes in the polyamine pathway, such as spermidine (B129725) synthase and spermine (B22157) synthase, could also be targeted. By modifying the ornithine residue or replacing it with other amino acids, the specificity of the probe can be tailored to a wide range of proteases and peptidases. This adaptability allows for the investigation of diverse biological pathways, including but not limited to:

Apoptosis: While many rhodamine 110-based probes are designed for caspases, ornithine-containing probes could explore less-conventional proteases involved in programmed cell death.

Tumor Microenvironment: Probes could be designed to target proteases secreted by cancer cells or immune cells in the tumor microenvironment, providing insights into tumor invasion and metastasis.

Drug Metabolism: Enzymes involved in the metabolism of ornithine-containing drugs could be monitored.

The general strategy of using bis-substituted rhodamine 110 as a fluorogenic core is well-established for various proteases. aatbio.comresearchgate.net The cleavage of the amide bonds linking the amino acid to the rhodamine core leads to a significant increase in fluorescence, providing a sensitive readout of enzymatic activity. researchgate.net

Integration with Emerging Imaging Modalities and Technologies

The excellent photophysical properties of rhodamine 110, such as its high quantum yield and photostability, make it a suitable fluorophore for advanced imaging techniques that push the boundaries of spatial and temporal resolution. thermofisher.comaatbio.com

Super-Resolution Microscopy: Future research could focus on adapting this compound for super-resolution modalities like STED (Stimulated Emission Depletion) microscopy and PALM (Photoactivated Localization Microscopy) . nih.govacs.orgrsc.org The development of rhodamine-based probes for STED has allowed for imaging of subcellular structures with resolutions of 40-60 nm in living cells. nih.gov Caged rhodamine 110 derivatives have been successfully employed in PALM, enabling single-molecule localization and high-contrast imaging. acs.org By incorporating caging groups or modifying the rhodamine structure for photoswitching, ornithine-based probes could be used to visualize enzymatic activity at the nanoscale.

Multiplexed Imaging: The distinct spectral properties of rhodamine 110 allow for its use in multicolor imaging applications. aatbio.com Probes derived from this compound could be used in conjunction with other fluorescent probes targeting different cellular components or enzymatic activities, enabling the simultaneous visualization of multiple biological processes.

The table below summarizes the potential integration of this compound-derived probes with advanced imaging technologies.

Imaging ModalityPotential ApplicationKey Advantages
STED Microscopy Nanoscale imaging of enzymatic activity at subcellular structures.High spatial resolution beyond the diffraction limit.
PALM/STORM Single-molecule detection of enzyme-probe interactions.Precise localization of enzymatic activity.
Multiplexed Imaging Simultaneous visualization of multiple enzymatic pathways or cellular events.Comprehensive understanding of complex biological systems.
Light Sheet Microscopy 3D imaging of enzymatic activity in larger samples like organoids and tissues.Reduced phototoxicity and rapid acquisition of 3D data.

Potential for Ex Vivo Tissue Analysis and Advanced In Vitro Models (e.g., Organoids)

The ability to visualize enzymatic activity in a spatial context is crucial for understanding tissue heterogeneity in both healthy and diseased states. Probes derived from this compound have significant potential for use in ex vivo tissue analysis and complex in vitro models.

Cleared Tissue Imaging: Recent advancements in tissue clearing techniques, which render tissues transparent, combined with fluorescent probes, allow for 3D imaging of entire organs. innovations-report.com An activatable probe design, where the fluorescent signal is generated and anchored in place upon enzymatic activity, would be particularly advantageous for cleared tissue imaging, as it would prevent the probe from being washed out during the clearing process. innovations-report.com This would enable the high-resolution, three-dimensional mapping of specific enzyme activities within intact organs.

Organoid Models: Three-dimensional (3D) organoids are increasingly used as more physiologically relevant models of human tissues and diseases. Fluorescent probes that can penetrate these 3D structures and report on enzymatic activity are in high demand. The cell-permeability of rhodamine-based probes makes them suitable candidates for such applications. nih.gov Imaging enzyme activity within organoids can provide valuable insights into developmental processes, disease progression, and drug responses in a more in vivo-like context.

Addressing Remaining Challenges in Probe Design and Broader Bioapplication

Despite the promise of rhodamine 110-based probes, several challenges need to be addressed to enhance their performance and broaden their applicability.

Photostability and Quenching: While rhodamine 110 is relatively photostable, prolonged imaging, especially in super-resolution techniques, can lead to photobleaching. thermofisher.com Furthermore, rhodamine conjugates can be susceptible to self-quenching, where high labeling densities lead to a decrease in fluorescence. aatbio.com Future probe design will need to focus on chemical modifications that enhance photostability and minimize quenching.

Cell Permeability and Specificity: The efficiency with which a probe crosses the cell membrane and localizes to its target enzyme is critical. The Boc protecting groups on this compound may influence its cell permeability. Fine-tuning the lipophilicity and charge of the probe is often necessary to optimize cellular uptake and retention. Moreover, ensuring the probe is selectively cleaved by the target enzyme and not by other cellular proteases is paramount for accurate reporting of activity.

Potential for Artifacts: Like many fluorescent probes, rhodamine derivatives can be susceptible to generating reactive oxygen species (ROS) upon illumination, which can lead to phototoxicity. nih.gov Additionally, some rhodamine precursors, like dihydrorhodamine, can be oxidized by various cellular oxidants, leading to non-specific fluorescence. nih.gov Careful control experiments are always necessary to rule out such artifacts.

Future iterations of probes based on the this compound scaffold will likely incorporate strategies to mitigate these challenges, such as the inclusion of photostabilizing moieties, linkers that optimize intracellular localization, and highly specific targeting peptides.

Q & A

Q. What are the key fluorescence properties of Bis(H-Orn(Boc))-rhodamine 110, and how do they enhance protease assays?

this compound exhibits excitation/emission maxima at ~492 nm/529 nm (or 498 nm/521 nm in some formulations), providing a red-shifted spectrum that minimizes interference from biological autofluorescence and screening assay components . Its fluorescence increases ~3,500-fold upon protease cleavage, offering a 300-fold higher sensitivity compared to AMC-based substrates. This makes it ideal for low-abundance protease detection in live-cell imaging and high-throughput screening .

Q. How does the Boc-protected Ornithine (H-Orn(Boc)) moiety influence substrate stability and enzyme specificity?

The Boc (tert-butoxycarbonyl) group on the ornithine residues enhances solubility in aqueous buffers and stabilizes the substrate against nonspecific degradation during storage or experimental conditions. This protection ensures selective cleavage by target proteases, such as caspases or cathepsins, which recognize the specific peptide sequence adjacent to the rhodamine core .

Q. What are the differences between symmetric and asymmetric rhodamine 110 substrates, and when should each be used?

Symmetric substrates (e.g., bis-amide derivatives) require two cleavage events for full fluorescence activation, complicating kinetic analysis. Asymmetric substrates (e.g., mono-amide derivatives) simplify kinetics by requiring a single cleavage step, making them preferable for real-time protease activity quantification in vitro .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cleavage efficiency between in vitro and live-cell assays using this compound?

Discrepancies often arise from differences in cellular uptake, sublocalization (e.g., mitochondrial accumulation altering pH ), or competing intracellular proteases. To mitigate this:

  • Validate substrate permeability using control cells with/without protease inhibitors.
  • Calibrate fluorescence signals using recombinant proteases in lysates .
  • Use asymmetric substrates for live-cell assays to avoid confounding dual-cleavage kinetics .

Q. What experimental strategies optimize the use of this compound in multiplexed fluorescence assays?

Pairing rhodamine 110 with far-red fluorophores (e.g., Cy5) minimizes spectral overlap. Use excitation/emission filters with narrow bandwidths (e.g., 485/20 nm for excitation, 530/30 nm for emission) to reduce cross-talk. Confirm compatibility with other assay components (e.g., inhibitors) via control experiments .

Q. How should researchers address cytotoxicity thresholds when applying this compound in long-term live-cell imaging?

While rhodamine 110 shows low cytotoxicity (<10 µM in human lymphoblastoid cells), prolonged exposure at >100 µM induces apoptosis in sensitive lines (e.g., Friend leukemia cells). To balance signal-to-noise and viability:

  • Titrate substrate concentrations using viability markers (e.g., propidium iodide).
  • Use pulsed incubation (e.g., 1–2 hr loading followed by washout) .

Q. What methodologies validate the specificity of this compound for novel proteases?

  • Perform competitive inhibition assays with protease-specific inhibitors (e.g., Z-VAD-FMK for caspases).
  • Use knockout/mutant cell lines lacking the target protease.
  • Cross-validate with orthogonal methods (e.g., Western blot for cleavage products) .

Data Analysis & Experimental Design

Q. How can kinetic models account for dual-cleavage kinetics in symmetric this compound substrates?

For symmetric substrates, employ a two-step kinetic model:

F=Fmax(1ek1t)(1ek2t)F = F_{\text{max}} \left(1 - e^{-k_1 t}\right) \left(1 - e^{-k_2 t}\right)

where k1k_1 and k2k_2 represent cleavage rates for the first and second amide bonds. Use nonlinear regression to fit time-dependent fluorescence data .

Q. What statistical approaches reconcile variability in protease activity measurements across biological replicates?

Normalize fluorescence signals to total protein content or housekeeping protease activity (e.g., constitutive proteasome activity). Apply mixed-effects models to account for inter-replicate variability in live-cell assays .

Synthesis & Modification

Q. What synthetic routes are available for modifying the peptide sequence in this compound to target non-canonical proteases?

Solid-phase peptide synthesis (SPPS) allows substitution of the peptide linker (e.g., replacing DEVD with alternative sequences like LLVY for chymotrypsin). Post-synthetic modifications (e.g., succinimidyl ester coupling) enable conjugation to D-proline or gamma-glutamyl groups for enhanced stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.